Cas no 3641-13-2 (5-Amino-4H-1,2,4-triazole-3-carboxylic Acid)

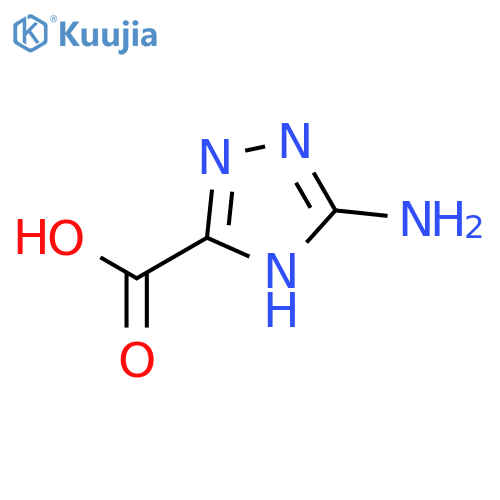

3641-13-2 structure

商品名:5-Amino-4H-1,2,4-triazole-3-carboxylic Acid

5-Amino-4H-1,2,4-triazole-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 5-Amino-4H-1,2,4-triazole-3-carboxylic acid

- 5-Amino-2H-1,2,4-triazole-3-carboxylic acid

- 3-Amino-1,2,4-triazole-5-carboxylic Acid Hemihydrate

- 3-Amino-1,2,4-triazole-5-carboxylic acid

- 1H-5-Amino-1,2,4-trazole-3-caboxylic acid

- 3-Amino-1,2,4-triazole-5-carboxylic acid

- 3-Amino-1H-1,2,4-triazole-5-carboxylic acid

- 5-Amino-2H-[1,2,4]triazole-3-carboxylic acid

- 2-Amino-5-carboxy-1,3,4-triazole

- 3-AMino-1H-1

- 3-amino-2H-1,2,4-triazole-5-carboxylic acid

- 3-Amino-5-carboxy-1H-1,2,4-triazole

- 4-triazole-3-carboxylicacid,5-amino-1h-2

- 4-triazole-5-carboxylic acid

- 5-amino-1,2,4-triazole-3-carboxylic acid

- 5-Carboxy-2-amino-1,

- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid

- 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-

- N0Z8Y9VGO0

- MVRGLMCHDCMPKD-UHFFFAOYSA-N

- s-Triazole-3-carboxylic acid, 5-amino-

- 5-Amino-1H-[1,2,4]triazole-3-carboxylic acid

- 1H-1,4-Triazole-3-carboxylic acid, 5-amino-

- NSC 513580

- NSC-164710

- NSC-513580

- 5-Amino-4H-1,2,4-triazole-3-carboxylic acid, 95%

- 5-Amino-4H-1,2,4-triazole-3-carboxylicacid

- 5-amino-1,2,4-triazole-3-carboxylic

- BS-3092

- DTXSID9063110

- AKOS000296694

- 344330-19-4

- FT-0619956

- NSC 164710

- 5-Carboxy-3-amino-1,2,4-triazole

- AKOS000506777

- 3641-13-2

- MFCD00010620

- SCHEMBL154467

- AMY16024

- NSC513580

- AKOS005699370

- s-Triazole-3-carboxylic acid, 5-amino- (VAN)

- AC-2668

- 3-Amino-1H-1,2,4-triazole-5-carboxylic acid #

- 5-Amino-4H-1 pound not2 pound not4-triazole-3-carboxylic acid

- BB 0221178

- CS-W004714

- MFCD00225624

- A1256

- AKOS000103388

- BB 0259332

- NS00030035

- EN300-33966

- 5-Amino-4H-(1,2,4)triazole-3-carboxylic acid, AldrichCPR

- STR03830

- MFCD00179325

- NSC164710

- Z56922164

- UNII-N0Z8Y9VGO0

- W-106619

- 5-AMINO-(1,3,4)TRIAZOLE-2-CARBOXYLIC ACID

- 3-AMINO-1H-1,2,4-TRIZOLE-5-CARBOXYLIC ACID

- 3-AMINO-5-CARBOXY-1,2,4-TRIAZOLE

- J-017962

- 5-AMINO-3-CARBOXYL-1,2,4-TRIAZOLE

- F14876

- BB 0237735

- EINECS 222-868-1

- NCIOpen2_003620

- 5-ammonio-1H-1,2,4-triazole-3-carboxylate

- STL045903

- STK261353

- DB-229307

- BBL001452

- DB-014232

- 5-Amino-4H-1,2,4-triazole-3-carboxylic Acid

-

- MDL: MFCD00225624

- インチ: 1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)

- InChIKey: MVRGLMCHDCMPKD-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=NC(N([H])[H])=NN1[H])=O

計算された属性

- せいみつぶんしりょう: 128.03300

- どういたいしつりょう: 128.033

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 9

- 疎水性パラメータ計算基準値(XlogP): -0.5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 105

じっけんとくせい

- 色と性状: 白色または白色の結晶粉末

- 密度みつど: 1.856

- ゆうかいてん: 178-182 ºC

- ふってん: 562.4°C at 760 mmHg

- フラッシュポイント: 293.9 °C

- PSA: 104.89000

- LogP: -0.33370

- ようかいせい: 自信がない

5-Amino-4H-1,2,4-triazole-3-carboxylic Acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,2-8°C

- リスク用語:R36/37/38

5-Amino-4H-1,2,4-triazole-3-carboxylic Acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Amino-4H-1,2,4-triazole-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20454-100g |

5-Amino-4H-1,2,4-triazole-3-carboxylic acid |

3641-13-2 | 95% | 100g |

¥62.0 | 2024-04-18 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB04647-1g |

5-Amino-4H-1,2,4-triazole-3-carboxylic Acid |

3641-13-2 | 97% | 1g |

0.00 | 2022-04-26 | |

| eNovation Chemicals LLC | D500836-10g |

3-AMino-1,2,4-triazole-5-carboxylic acid |

3641-13-2 | 97% | 10g |

$120 | 2024-05-24 | |

| abcr | AB370510-25 g |

5-Amino-4H-1,2,4-triazole-3-carboxylic acid, 95%; . |

3641-13-2 | 95% | 25g |

€78.90 | 2023-04-26 | |

| eNovation Chemicals LLC | D588506-25g |

3-Amino-1,2,4-triazole-5-carboxylic acid |

3641-13-2 | 95% | 25g |

$340 | 2024-06-05 | |

| Enamine | EN300-33966-25g |

5-amino-1H-1,2,4-triazole-3-carboxylic acid |

3641-13-2 | 90% | 25g |

$42.0 | 2023-09-03 | |

| Enamine | EN300-33966-0.25g |

5-amino-1H-1,2,4-triazole-3-carboxylic acid |

3641-13-2 | 90% | 0.25g |

$19.0 | 2023-09-03 | |

| Enamine | EN300-33966-25.0g |

5-amino-1H-1,2,4-triazole-3-carboxylic acid |

3641-13-2 | 90% | 25g |

$42.0 | 2023-05-03 | |

| Apollo Scientific | OR4265-100g |

3-Amino-1H-1,2,4-triazole-5-carboxylic acid |

3641-13-2 | 96% | 100g |

£130.00 | 2023-09-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20454-10g |

5-Amino-4H-1,2,4-triazole-3-carboxylic acid |

3641-13-2 | 95% | 10g |

¥24.0 | 2024-04-18 |

5-Amino-4H-1,2,4-triazole-3-carboxylic Acid 関連文献

-

Dongxu Chen,Jiangshan Zhao,Hongwei Yang,Hao Gu,Guangbin Cheng New J. Chem. 2021 45 18059

-

Dongxu Chen,Jiangshan Zhao,Hongwei Yang,Hao Gu,Guangbin Cheng New J. Chem. 2021 45 18059

-

Eduardo Guimar?es Vieira,Rodrigo Bernardi Miguel,Daniel Rodrigues da Silva,Rodrigo Boni Fazzi,Ricardo Alexandre Alves de Couto,Jayr Henrique Marin,Marcia Laudelina Arruda Temperini,Jorge da Silva Shinohara,Henrique Eisi Toma,Lilian Cristina Russo,Yuli Thamires Magalh?es,Newton Luiz Dias Filho,Fábio Luiz Forti,Ana Maria da Costa Ferreira New J. Chem. 2019 43 386

-

Tien-Wen Tseng,Tzuoo-Tsair Luo,Kai-Hsiang Lu CrystEngComm 2014 16 5516

-

5. Synthesis of nitrogen-rich and thermostable energetic materials based on hetarenecarboxylic acidsCaijin Lei,Hongwei Yang,Qinghua Zhang,Guangbin Cheng Dalton Trans. 2021 50 14462

3641-13-2 (5-Amino-4H-1,2,4-triazole-3-carboxylic Acid) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:3641-13-2)3-Amino-1,2,4-triazole-5-carboxylic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:3641-13-2)5-Amino-4H-1,2,4-triazole-3-carboxylic Acid

清らかである:99%

はかる:1kg

価格 ($):161.0